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molecular formula C6H5NO2 B1296277 5-Hydroxypicolinaldehyde CAS No. 31191-08-9

5-Hydroxypicolinaldehyde

Cat. No. B1296277
M. Wt: 123.11 g/mol
InChI Key: HSODMUBHOXGNNQ-UHFFFAOYSA-N
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Patent
US05714615

Procedure details

N-[5-(N',N'-Dimethylcarbamoyl)hydroxy-2-pyridine methylene] hydroxylamine. Dimethylcarbamoyl chloride (5.2 mL, 57 mmol) was added to a solution of N-(5-hydroxy-2-pyridinemethylene) hydroxylamine (6.53 g, 47 mmol) in 40 mL of pyridine. It was stirred at room temperature overnight and then the solvent was removed in vacuo, leaving a light green paste. The paste was dissolved in a minimum quantity of acetone and then triturated with ethyl acetate and placed in the freezer overnight. Glassy needles formed and were filtered and washed with ethyl acetate to yield 3.0 g of pure product (30%), m.p. 134°-135° C.
[Compound]
Name
5-(N',N'-Dimethylcarbamoyl)hydroxy-2-pyridine methylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N-(5-hydroxy-2-pyridinemethylene) hydroxylamine
Quantity
6.53 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
N[OH:2].CN(C)[C:5](Cl)=[O:6].[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CC(C)=O>[CH:5]([C:10]1[CH:11]=[CH:12][C:13]([OH:2])=[CH:14][N:9]=1)=[O:6]

Inputs

Step One
Name
5-(N',N'-Dimethylcarbamoyl)hydroxy-2-pyridine methylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Three
Name
Quantity
5.2 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
N-(5-hydroxy-2-pyridinemethylene) hydroxylamine
Quantity
6.53 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a light green paste
CUSTOM
Type
CUSTOM
Details
triturated with ethyl acetate
CUSTOM
Type
CUSTOM
Details
placed in the freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Glassy needles formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C1=NC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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